Bifenox

概要

説明

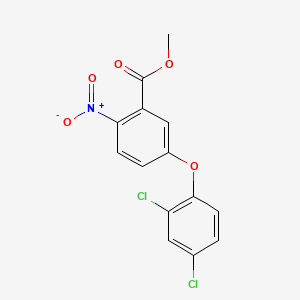

ビフェノックスは、主に除草剤として使用される有機化合物です。国際純正および応用化学連合(IUPAC)名では、メチル 5-(2,4-ジクロロフェノキシ)-2-ニトロ安息香酸として知られています。 ビフェノックスは、植物におけるクロロフィル合成に必須の酵素であるプロトポルフィリンゲンオキシダーゼの阻害によって作用します .

準備方法

ビフェノックスの合成には、2,4-ジクロロフェノールのカリウム塩とメチル 2-ニトロ-5-クロロ安息香酸とのウルマン縮合反応が伴います . この反応は通常、エーテル結合の形成を促進する条件下で行われ、最終生成物であるビフェノックスが得られます。工業生産方法では、同様の合成経路が採用されますが、高収率と高純度を確保するために、大規模製造に最適化されています。

化学反応の分析

ビフェノックスは、以下を含むさまざまな化学反応を起こします。

酸化: ビフェノックスは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: ビフェノックス中のニトロ基は、触媒存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。

置換: ビフェノックスは求核置換反応を起こしやすく、特に塩素化された芳香環で、塩素原子が他の求核剤によって置換される可能性があります。

これらの反応に使用される一般的な試薬には、水素ガス、還元用のパラジウム炭素などの触媒、置換反応用の水酸化物イオンなどの求核剤があります。生成される主要な生成物は、反応条件と使用される試薬によって異なります。

科学研究への応用

ビフェノックスは、科学研究にいくつかの応用があります。

科学的研究の応用

Agricultural Applications

Bifenox is predominantly employed in agriculture as a selective herbicide. It targets broadleaf weeds while minimizing damage to crops such as maize and soybeans. The compound operates through inhibition of photosynthesis, specifically affecting the light-dependent reactions in chloroplasts.

Table 1: Herbicidal Efficacy of this compound

| Crop Type | Target Weeds | Application Rate (kg/ha) | Mode of Action |

|---|---|---|---|

| Maize | Broadleaf Weeds | 0.5 - 1.0 | Photosynthesis inhibition |

| Soybean | Annual Grasses | 0.5 - 1.0 | Photosynthesis inhibition |

| Rice | Weeds in flooded conditions | 0.3 - 0.6 | Photosynthesis inhibition |

Toxicological Studies

Research has demonstrated that this compound can induce oxidative stress in various biological systems. A study investigated its effects on human cancer cells (ZR-75-1), revealing that this compound enhances reactive oxygen species (ROS) levels without inducing apoptosis, indicating potential implications for cancer treatment resistance .

Case Study: this compound and Cancer Cells

- Objective : To assess the cytotoxic effects of this compound on ZR-75-1 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of this compound (0.025 µM and 0.01 µM) for 24 hours.

- Findings : Increased ROS levels were observed, correlating with enhanced oxidative stress parameters but no significant increase in apoptosis rates .

Environmental Impact Studies

This compound has been studied for its environmental toxicity, particularly in aquatic ecosystems. Research on zebrafish embryos indicated that exposure to this compound resulted in hepatotoxicity and vascular toxicity, highlighting concerns regarding its impact on non-target organisms .

Table 2: Toxic Effects of this compound on Zebrafish

| Exposure Duration (hours) | Observed Effects |

|---|---|

| 24 | Hepatotoxicity |

| 48 | Vascular toxicity |

| 72 | Developmental abnormalities |

Bioremediation Potential

Emerging research suggests potential applications of this compound in bioremediation strategies for contaminated environments. Its interactions with aquatic macrophytes indicate possible pathways for degradation and detoxification of pollutants in agricultural runoff scenarios .

作用機序

ビフェノックスは、プロトポルフィリンゲンオキシダーゼという酵素を阻害することにより、除草効果を発揮します。この阻害により、植物細胞内にプロトポルフィリンIXが蓄積されます。プロトポルフィリンIXは強力な光増感物質であり、酸素を活性化します。 活性化された酸素は脂質過酸化を引き起こし、細胞膜の損傷につながり、最終的に植物の死をもたらします . このプロセスが効果を発揮するためには、光と酸素の両方が必要です。

類似の化合物との比較

ビフェノックスは、ニトロフェン、アシフルフェン、ラクトフェンなどの化合物を含む、ジフェニルエーテル系除草剤に属します . これらの類似の化合物と比較して、ビフェノックスはニトロ基に隣接するメチルエステル基を有する独自の構造を備えており、これが特定の除草特性に寄与しています。 これらの化合物はすべてプロトポルフィリンゲンオキシダーゼを阻害しますが、ビフェノックスは広範囲な除草活性と特定の作物に対する安全性で注目されています .

類似の化合物には、以下のものがあります。

ニトロフェン: 作用機序が類似している古い除草剤です。

アシフルフェン: 大豆作物での使用で知られています。

ラクトフェン: 同様の用途を持つ別のジフェニルエーテル系除草剤です。

類似化合物との比較

Bifenox belongs to the class of diphenyl ether herbicides, which includes compounds such as nitrofen, acifluorfen, and lactofen . Compared to these similar compounds, this compound has a unique structure with a methyl ester group adjacent to the nitro group, which contributes to its specific herbicidal properties. While all these compounds inhibit protoporphyrinogen oxidase, this compound is noted for its broader spectrum of herbicidal activity and safety to certain crops .

Similar compounds include:

Nitrofen: An older herbicide with a similar mode of action.

Acifluorfen: Known for its use in soybean crops.

Lactofen: Another diphenyl ether herbicide with similar applications.

生物活性

Bifenox, a herbicide belonging to the nitrophenyl ether class, is primarily used for controlling weeds in various agricultural settings. Its chemical structure, 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, indicates potential biological activity that warrants detailed investigation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and oxidative stress induction.

This compound functions by inhibiting specific biochemical pathways in target organisms, particularly those involved in cell division and growth. The compound's mechanism of action is primarily linked to its ability to disrupt the normal functioning of plant and microbial cells.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₉Cl₂N₃O₄ |

| Molecular Weight | 304.12 g/mol |

| Solubility | Soluble in organic solvents |

| pH Stability | Stable between pH 5-7 |

Antimicrobial Effects

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. A study evaluated its effects on Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The results indicated that this compound could stimulate the growth of certain bacterial strains while exhibiting inhibitory effects on others.

Case Study: Antimicrobial Activity Assessment

In a controlled laboratory setting, this compound was tested at concentrations of 0.025 µM and 0.01 µM against selected microbes over a period of 24 hours. The findings highlighted:

- Stimulatory Effects : Enhanced growth in E. coli and P. aeruginosa.

- Inhibitory Effects : Reduced viability in C. albicans.

The percentage viability was expressed as follows:

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human cancer cell line ZR-75-1 to evaluate the potential adverse effects of this compound. The study focused on cell viability, apoptosis rates, and oxidative stress markers.

Table 2: Cytotoxicity Results on ZR-75-1 Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) | ROS Generation (µM) |

|---|---|---|---|

| 0.025 | 85 | 5 | 15 |

| 0.01 | 90 | 3 | 10 |

The results indicated that while this compound did not significantly induce apoptosis, it led to increased levels of reactive oxygen species (ROS), suggesting potential oxidative stress implications.

Oxidative Stress Induction

This compound has been shown to elevate oxidative stress parameters in treated cells. The generation of ROS can lead to cellular adaptations that may confer resistance to standard treatment regimens.

Mechanism of Oxidative Stress

The oxidative stress induced by this compound is attributed to its interaction with cellular components, leading to lipid peroxidation and DNA damage. This mechanism is critical in understanding its long-term effects on human health and environmental impact.

Environmental Impact and Safety Concerns

While this compound is effective as a herbicide, its biological activity raises concerns regarding environmental contamination and human exposure. Studies have shown that exposure to this compound can lead to significant ecological consequences, including alterations in microbial community structures in soil and water systems.

Regulatory Insights

Regulatory bodies have conducted extensive reviews on the safety profile of this compound. Reports indicate no significant findings related to carcinogenicity or long-term toxicity at prescribed application rates; however, continuous monitoring is recommended due to its potential for bioaccumulation.

特性

IUPAC Name |

methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSRORUBZHMPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040320 | |

| Record name | Bifenox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish tan solid; [Merck Index] Yellow crystalline solid; [MSDSonline] | |

| Record name | Bifenox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in xylene at 25 °C: 30%, Solublity in organic solvents g/ml @ 25 °C: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30., In water, 0.398 mg/l @ 25 °C | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.155 g/ml | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 2.4X10-6 mm Hg @ 25 °C | |

| Record name | Bifenox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Yellow tan crystals | |

CAS No. |

42576-02-3 | |

| Record name | Bifenox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42576-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenox [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042576023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifenox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFENOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSB85XT26Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85 °C | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。